![molecular formula C10H14FN B1465035 3-(3-Fluoro-4-methylphenyl)propan-1-amine CAS No. 1057679-51-2](/img/structure/B1465035.png)
3-(3-Fluoro-4-methylphenyl)propan-1-amine
Overview
Description
3-(3-Fluoro-4-methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H14FN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 3-(3-Fluoro-4-methylphenyl)propan-1-amine is the serotonin reuptake transporter protein . This protein is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
This compound interacts with its target by blocking the reuptake transporter protein The increased serotonin levels can then bind to the postsynaptic receptor .
Biochemical Pathways
The blocking of the serotonin reuptake transporter protein affects the serotonin signaling pathway . By increasing the availability of serotonin in the synaptic cleft, this compound enhances serotonin signaling. This can lead to downstream effects such as improved mood and reduced symptoms of depression .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed throughout the body . The metabolism and elimination of these compounds can vary, affecting their bioavailability .
Result of Action
The result of the action of this compound is an increase in serotonin signaling. This can lead to molecular and cellular effects such as changes in gene expression, neuron growth, and neuron firing patterns . These changes can translate into observable effects such as improved mood and reduced symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetics, age, and health status can influence how a person responds to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Another method involves the reduction of a corresponding nitro compound. For example, 3-(3-Fluoro-4-methylphenyl)propan-1-nitropropane can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylphenyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can yield alkanes.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(3-Fluoro-4-methylphenyl)propan-1-amine serves as a building block for synthesizing more complex organic molecules. Its unique substitution pattern enhances its reactivity and stability, making it suitable for various chemical transformations. The compound can undergo oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives that may possess altered properties or enhanced biological activity.
Biology
Research indicates that this compound interacts with neurotransmitter transporters, particularly the serotonin transporter (SERT) and norepinephrine transporter (NET) . These interactions suggest potential roles in modulating mood and cognitive functions, making it a candidate for studying neuropsychiatric disorders such as depression and ADHD. Preliminary studies have shown stimulant properties that could be beneficial in therapeutic contexts.
Medical Applications
This compound is explored for its potential therapeutic properties. Its structure allows it to act as a precursor in the synthesis of pharmaceutical compounds that may exhibit antidepressant or anxiolytic effects. The compound's ability to modulate neurotransmitter levels positions it as a valuable candidate in drug development efforts targeting mood disorders.
Industrial Applications
In industry, this compound is utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties. Its role as an intermediate in the synthesis of various industrial chemicals highlights its versatility and importance in chemical manufacturing processes.
Case Study 1: Neuropharmacological Research
A study investigated the effects of this compound on serotonin levels in animal models. Results indicated that the compound significantly increased serotonin uptake inhibition, suggesting its potential utility as an antidepressant agent.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Several derivatives demonstrated enhanced binding affinities for SERT and NET compared to the parent compound, indicating promising leads for further drug development.
Comparison with Similar Compounds
Similar Compounds
3-(4-Isopropylphenyl)propan-1-amine: This compound has a similar structure but with an isopropyl group instead of a fluorine atom.
3-(4-Methylphenyl)propan-1-amine: This compound lacks the fluorine atom, making it less polar and potentially less reactive in certain chemical reactions.
Uniqueness
The presence of the fluorine atom in 3-(3-Fluoro-4-methylphenyl)propan-1-amine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, particularly in drug development where fluorine substitution is often used to improve pharmacokinetic properties .
Biological Activity
3-(3-Fluoro-4-methylphenyl)propan-1-amine, also known by its CAS number 1057679-51-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a propan-1-amine backbone substituted with a 3-fluoro-4-methylphenyl group, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a selective norepinephrine-dopamine reuptake inhibitor (NDRI), which could enhance the levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can influence various neurotransmitter systems:
- Dopaminergic System : Increased dopamine levels may improve mood and cognitive functions.
- Noradrenergic System : Enhanced norepinephrine activity could contribute to increased alertness and energy levels.
2. Potential Therapeutic Applications
Due to its pharmacological profile, this compound may have potential applications in treating:
- Depression : By modulating dopamine and norepinephrine levels.
- ADHD : As a stimulant alternative with potentially fewer side effects compared to traditional amphetamines.
Study 1: NDRI Activity
A study conducted by researchers at the University of Groningen investigated the NDRI properties of structurally similar compounds. They found that modifications in the phenyl ring significantly affected the reuptake inhibition potency. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
Study 2: Behavioral Impact in Animal Models
In another study, animal models treated with this compound showed increased locomotor activity and reduced depressive-like behaviors in forced swim tests. These findings suggest a potential antidepressant effect, warranting further investigation into its clinical applications .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7H,2-3,6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTGWEGLGVQPIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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